

# Provitamin A Activity of Torularhodin: A Technical Guide

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## Compound of Interest

Compound Name: *Torularhodin*

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**Abstract:** **Torularhodin**, a C40 carotenoid pigment synthesized by various red yeasts, is gaining attention for its significant antioxidant properties and potential as a precursor to vitamin A. This document provides a comprehensive technical overview of the provitamin A activity of **torularhodin**, consolidating current knowledge on its biosynthesis, chemical properties, metabolic conversion, and the experimental evidence supporting its role as a provitamin A carotenoid. Detailed experimental protocols and structured data are presented to facilitate further research and development in the fields of nutrition, pharmacology, and biotechnology.

## Introduction

**Torularhodin** is a natural carotenoid pigment responsible for the characteristic red-orange hue of yeasts belonging to genera such as *Rhodotorula*, *Sporobolomyces*, and *Sporidiobolus*.<sup>[1][2][3]</sup> Structurally, it is a tetraterpenoid with a molecular formula of  $C_{40}H_{52}O_2$ .<sup>[4][5]</sup> Beyond its function as a natural colorant, **torularhodin** exhibits potent biological activities, including strong antioxidant, anti-inflammatory, and anticancer properties.<sup>[2][6][7]</sup> A key area of interest is its provitamin A activity, defined by its potential to be metabolically converted to vitamin A (retinol) in the body. This is attributed to the presence of an unsubstituted  $\beta$ -ionone ring in its structure, a prerequisite for enzymatic cleavage into retinal.<sup>[2][6]</sup> This guide delves into the core scientific principles and evidence underlying the provitamin A activity of **torularhodin**.

## Chemical Structure and Properties

**Torularhodin**'s biological function is intrinsically linked to its unique chemical structure.

- Molecular Formula: C<sub>40</sub>H<sub>52</sub>O<sub>2</sub>[\[4\]](#)[\[5\]](#)
- CAS Name: 3',4'-Didehydro- $\beta,\psi$ -caroten-16'-oic acid[\[4\]](#)
- Key Structural Features:
  - $\beta$ -ionone Ring: It possesses one  $\beta$ -ionone ring, which is the essential moiety for recognition by the vitamin A-converting enzyme.[\[8\]](#)
  - Extended Polyene Chain: A long system of conjugated double bonds is responsible for its red color and significant antioxidant capacity, which is reportedly greater than that of  $\beta$ -carotene.[\[2\]](#)[\[8\]](#)
  - Terminal Carboxylic Acid Group: This functional group makes **torularhodin** one of the few naturally occurring acidic carotenoids, imparting slightly more polar properties compared to carotenes like torulene or  $\beta$ -carotene.[\[2\]](#)[\[9\]](#)

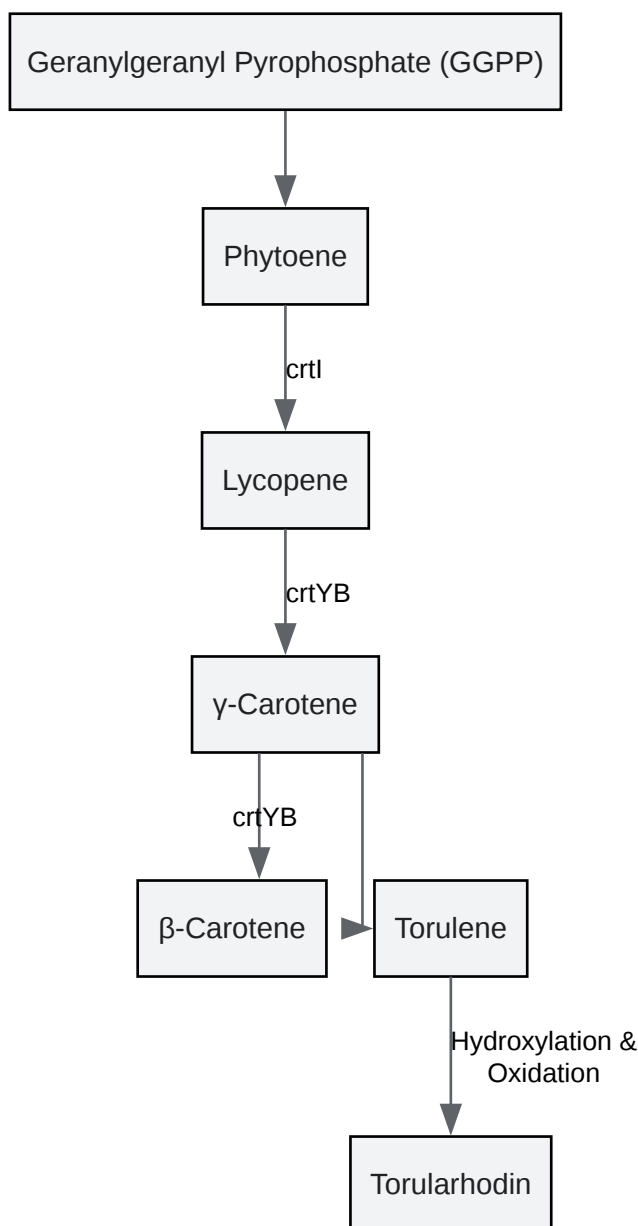
The structural similarity to  $\beta$ -carotene, particularly the presence of the  $\beta$ -ionone ring, forms the theoretical basis for its provitamin A activity.[\[6\]](#)

## Biosynthesis of Torularhodin

**Torularhodin** is synthesized in red yeasts via the mevalonate pathway, branching off from the synthesis of other carotenoids like  $\beta$ -carotene. The pathway originates from geranylgeranyl pyrophosphate (GGPP).

- Phytoene Synthesis: Two molecules of GGPP are condensed to form phytoene.
- Desaturation: Phytoene undergoes a series of desaturation steps, catalyzed by phytoene desaturase, to form lycopene.
- Cyclization: Lycopene is cyclized at one end by lycopene cyclase to produce  $\gamma$ -carotene. This step represents a critical branch point in the pathway.
- Formation of Torulene:  $\gamma$ -carotene serves as the direct precursor to torulene.[\[1\]](#)[\[10\]](#)

- Oxidation to **Torularhodin**: Torulene is then hydroxylated and subsequently oxidized to form **torularhodin**, which involves the formation of the terminal carboxylic acid group.[1][2]



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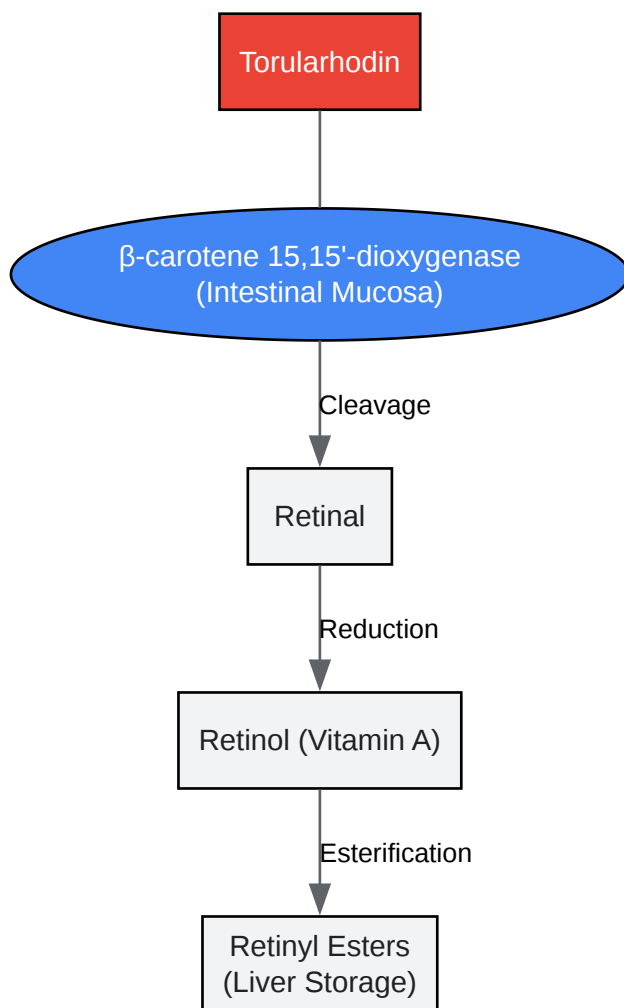
Caption: Biosynthesis pathway of **torularhodin** from GGPP in yeast.

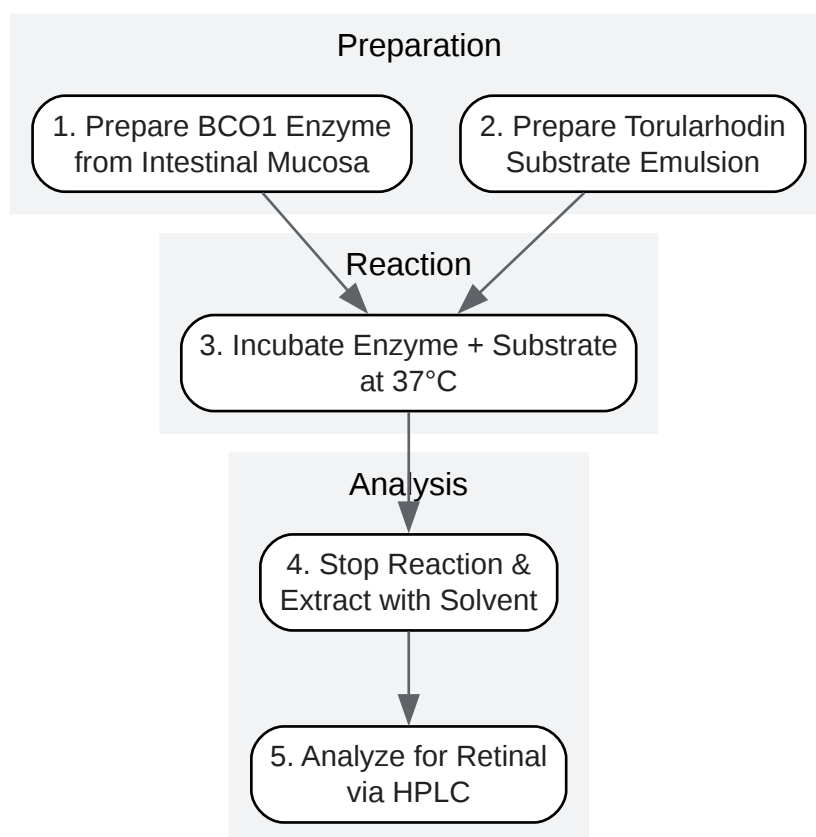
## Metabolic Conversion to Vitamin A

The conversion of provitamin A carotenoids into vitamin A is a crucial metabolic process. The central enzyme in this pathway is β-carotene 15,15'-dioxygenase (BCO1), primarily found in the

intestinal mucosa.[\[11\]](#)[\[12\]](#)

- **Enzymatic Cleavage:** BCO1 recognizes and cleaves carotenoids containing at least one unsubstituted  $\beta$ -ionone ring at the central 15,15' double bond.
- **Formation of Retinal:** The cleavage of a provitamin A carotenoid yields retinal (retinaldehyde). In the case of **torularhodin**, this cleavage would theoretically produce one molecule of retinal and a C19-apocarotenoid.
- **Reduction to Retinol:** Retinal is then reduced to retinol (vitamin A) by retinaldehyde reductases.[\[13\]](#)[\[14\]](#)
- **Esterification and Storage:** Retinol can be esterified to form retinyl esters, the primary storage form of vitamin A in the liver.[\[15\]](#)[\[16\]](#)





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